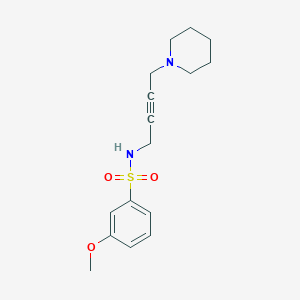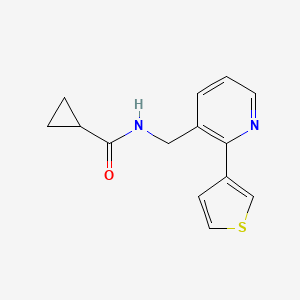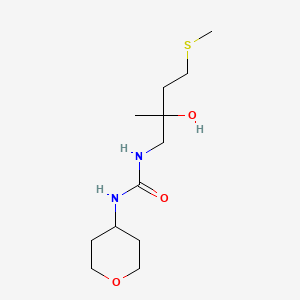
1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as THP-Butyl-Urea and has been synthesized through different methods.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
One application of urea derivatives in scientific research is in the formation of hydrogels. Hydrogels are significant for their unique properties, such as high water content, flexibility, and similarity to natural tissue, making them ideal for biomedical applications. For instance, anion tuning of the rheology and morphology of low molecular weight salt hydrogelators indicates that the physical properties of hydrogels can be adjusted by the identity of the anion, providing a method for tailoring hydrogel properties for specific applications (Lloyd & Steed, 2011).
Synthesis of Heterocycles
Another significant application of urea derivatives is in the synthesis of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. For example, the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas demonstrate the potential for creating inhibitors targeting specific enzymes, indicating their importance in drug discovery and development (D’yachenko et al., 2019).
Anticancer Agents
Urea derivatives have also been explored for their potential as anticancer agents. The synthesis and in vitro assay of certain urea compounds as potential anticancer agents highlight the ongoing research into novel therapies for cancer treatment. These studies aim to identify compounds that can effectively target cancer cells with minimal side effects (Gaudreault et al., 1988).
Chemical Sensors
Furthermore, urea derivatives are used in the development of chemical sensors. The fluorescent sensing of tetrahedral anions with a pyrene urea derivative of calix[4]arene chemosensor is an example of how these compounds can be utilized to detect specific ions or molecules, which is vital in environmental monitoring, diagnostics, and chemical analysis (Jeon et al., 2009).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(16,5-8-18-2)9-13-11(15)14-10-3-6-17-7-4-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKXRHLQOZVVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
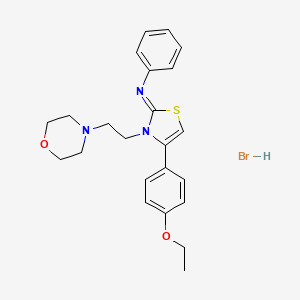
![4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2573836.png)
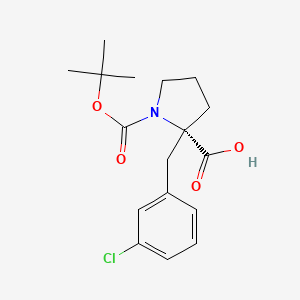

![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)
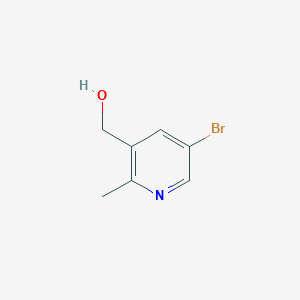
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)
